1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methylpropylamine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced with other groups using appropriate reagents.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to inhibit specific enzymes or modulate signaling pathways.
Material Science: The compound’s unique chemical structure makes it suitable for use in the development of novel materials, such as polymers and coatings.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in certain cancer cells.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives:
1-(4-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which may alter its biological activity and chemical reactivity.
1-(4-Methylphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: The presence of a methyl group instead of a methoxy group on the phenyl ring can affect the compound’s solubility and interaction with biological targets.
1-(4-Nitrophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: The nitro group on the phenyl ring can significantly impact the compound’s electronic properties and reactivity in chemical reactions.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)8-12-15-13(14(18)19)16-17(12)10-4-6-11(20-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,18,19) |
InChI Key |
GKEGPZMQZRILOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.